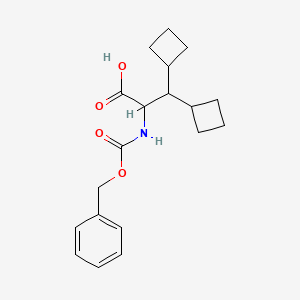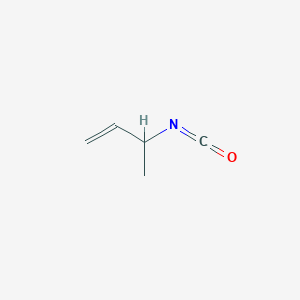
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound "1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one" is closely related to the class of compounds synthesized in the studies provided. In the first study, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This suggests that the target compound could potentially be synthesized using a similar approach, possibly by substituting thiosemicarbazide with an appropriate nitrogen-containing reagent to introduce the pyrrolidinyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the second study reports the characterization of a pyrazole derivative using 1H-NMR, 13C-NMR, IR spectroscopy, X-Ray diffraction, and elemental analysis . These techniques would likely be applicable to the analysis of the target compound, providing insights into its molecular structure and confirming the successful synthesis.
Chemical Reactions Analysis
The studies do not directly report on the chemical reactions of the target compound. However, the third study describes the synthesis of similar pyrazole derivatives and their antimicrobial evaluation . This implies that the target compound may also possess reactive sites that could be explored for antimicrobial activity or other biological properties.
Physical and Chemical Properties Analysis
While the provided studies do not directly describe the physical and chemical properties of the target compound, they do offer a glimpse into the properties of structurally related compounds. For example, the first study includes preclinical evaluation, in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction for the synthesized compounds . These properties are crucial for assessing the potential therapeutic use of the compounds as antidepressants. The target compound's properties could be inferred or predicted based on the similarities in structure to the compounds studied.
科学的研究の応用
Chemical Synthesis and Structural Diversity
Researchers have explored various synthetic routes and reactions to generate structurally diverse libraries of compounds starting from similar key intermediates. The alkylation and ring closure reactions using related compounds have been employed to produce a wide array of derivatives, including dithiocarbamates, thioethers, and various NH-azoles derivatives. These methodologies facilitate the generation of compounds with potential for further exploration in different scientific applications (Roman, 2013).
Antimicrobial Activity
The synthesis and characterization of chitosan Schiff bases, incorporating heterocyclic moieties similar to the core structure of interest, have shown significant antimicrobial activity. These studies indicate that the antimicrobial efficacy is influenced by the Schiff base moiety, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Novel Derivatives and Biological Activities
The creation of novel pyrazoline derivatives showcases the versatility of related compounds in synthesizing new molecules with potential biological activities. For instance, certain derivatives have been evaluated for their anti-inflammatory and antibacterial properties, revealing some compounds with high activity in these areas. Such findings underscore the potential of these compounds in medicinal chemistry and drug development (Ravula et al., 2016).
Antioxidant Properties
The exploration of novel chalcone derivatives, based on structures similar to the query compound, has led to the identification of potential antioxidants. These compounds have demonstrated significant in vitro antioxidant activity, highlighting their potential in combating oxidative stress-related conditions (Prabakaran et al., 2021).
Electrochromic Devices
The development of electrochromic devices using conducting copolymers derived from related structural frameworks indicates the potential application of such compounds in smart materials and structures. These devices, exhibiting multicolored electrochromic properties, underscore the application of these compounds beyond biological activities, extending into materials science (Yagmur et al., 2013).
特性
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS2/c22-18(7-10-20-8-1-2-9-20)21-15(17-6-4-12-24-17)13-14(19-21)16-5-3-11-23-16/h3-6,11-12,15H,1-2,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPJKGLYRZPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)
![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)
![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)
![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)
